SOLOPHENYL YELLOW A3GL
Description
SOLOPHENYL YELLOW A3GL is a direct dye primarily used for dyeing synthetic and natural fiber blends, including nylon (polyamide) and cellulose-based textiles. It belongs to the SOLOPHENYL dye series, developed for applications requiring high light fastness and compatibility with post-treatment processes to enhance wet fastness . Key characteristics include:
- Applications: Ideal for light to medium shades on nylon, cellulose fibers (e.g., cotton, viscose), and their blends with polyester or wool .
- Performance: Exhibits good light fastness, which can be further improved using ultraviolet (UV) absorber treatments like UVX . Studies show that combining this compound with Telon Blue A3GL (a structurally similar dye) achieves excellent color blending and compatibility on nylon fabrics, with optimized light fastness (up to 3–4 grades after UVX treatment) .
- Post-Treatment Compatibility: Compatible with ALBAFIX ECO/FRD systems to boost wet fastness, approaching the performance of reactive dyes .
Properties
CAS No. |
12222-58-1 |
|---|---|
Molecular Formula |
C9H20O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOLOPHENYL YELLOW A3GL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an aqueous medium under acidic conditions. The diazotization step requires sodium nitrite and hydrochloric acid, while the coupling step involves the use of a phenolic or naphtholic compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the dye. After synthesis, the dye is purified through filtration, washing, and drying before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
SOLOPHENYL YELLOW A3GL undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its chromophore structure.
Reduction: Reduction reactions can alter the dye’s color properties, often resulting in a loss of color.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized products typically include smaller aromatic compounds and carboxylic acids.
Reduction: Reduced products may include colorless or differently colored amines.
Substitution: Substituted products vary depending on the substituent introduced, such as nitro, sulfonic, or alkyl groups.
Scientific Research Applications
SOLOPHENYL YELLOW A3GL has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored paper and plastics.
Mechanism of Action
The mechanism by which SOLOPHENYL YELLOW A3GL exerts its effects is primarily through its interaction with the substrate it dyes. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adsorption and color fastness. The chromophore structure of the dye absorbs visible light, resulting in the characteristic yellow color.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of SOLOPHENYL YELLOW A3GL against structurally or functionally analogous dyes, supported by data from research and technical reports.
Table 1: Comparative Properties of this compound and Similar Dyes
Key Findings from Research
Performance on Nylon :
- This compound outperforms acid dyes like TECTILON YELLOW 2G in compatibility with nylon blends. When paired with Telon Blue A3GL, it achieves a light fastness of 3–4 grades under optimized conditions (pH 3, 90°C) .
- In contrast, TECTILON YELLOW 2G, while superior in wet fastness, requires stricter pH control (5–5.5) and is less effective for dark shades .
UV Resistance :
- This compound’s light fastness improves by 0.5–1 grade when treated with UV absorber UVX, addressing a common limitation of direct dyes in UV-exposed environments .
- SOLOPHENYL YELLOW FFL, though chemically similar, is primarily utilized in plant cell wall staining and lacks textile-specific UV-resistance data .
Post-Treatment Flexibility :
- This compound achieves wet fastness comparable to reactive dyes when treated with ALBAFIX FRD, unlike Direct Fast Yellow RR, which shows poor wash resistance .
Economic and Environmental Impact: this compound’s compatibility with simplified dyeing processes (e.g., single-bath treatments) reduces water and energy consumption compared to multi-step acid dye applications .
Q & A
Q. What steps ensure reproducibility in quantifying this compound via fluorescence spectroscopy?
- Methodological Answer: Calibrate instruments daily using certified reference materials. Report excitation/emission slit widths and detector gain settings. Share raw data (e.g., .csv files) and metadata (e.g., solvent purity grades) in supplementary materials. Adhere to MIAME guidelines for experimental transparency .
Q. How can researchers resolve inconsistencies between computational predictions and experimental results for this compound’s excited-state behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
